molecular formula C7H11F3N2O4S B1384064 1-(3-Aminoazetidin-1-yl)prop-2-en-1-one, trifluoromethanesulfonic acid CAS No. 2060047-56-3

1-(3-Aminoazetidin-1-yl)prop-2-en-1-one, trifluoromethanesulfonic acid

Cat. No.: B1384064
CAS No.: 2060047-56-3
M. Wt: 276.24 g/mol
InChI Key: YCKICQZGOGLJQW-UHFFFAOYSA-N
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Description

The compound 1-(3-Aminoazetidin-1-yl)prop-2-en-1-one, trifluoromethanesulfonic acid features a unique azetidine ring (a strained four-membered nitrogen heterocycle) with an amino group at the 3-position. The prop-2-en-1-one (propenone) moiety introduces an α,β-unsaturated ketone, which is conjugated and highly electrophilic. The trifluoromethanesulfonic acid (triflic acid) acts as a counterion, forming a salt that enhances solubility and stability. This structural combination is significant in medicinal chemistry, as azetidines offer rigidity for target binding, while the propenone group may participate in covalent interactions or Michael additions .

Properties

IUPAC Name

1-(3-aminoazetidin-1-yl)prop-2-en-1-one;trifluoromethanesulfonic acid
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C6H10N2O.CHF3O3S/c1-2-6(9)8-3-5(7)4-8;2-1(3,4)8(5,6)7/h2,5H,1,3-4,7H2;(H,5,6,7)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

YCKICQZGOGLJQW-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C=CC(=O)N1CC(C1)N.C(F)(F)(F)S(=O)(=O)O
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C7H11F3N2O4S
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

276.24 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Biological Activity

1-(3-Aminoazetidin-1-yl)prop-2-en-1-one, trifluoromethanesulfonic acid is a compound of significant interest in medicinal chemistry due to its unique structural features and potential biological activities. This article explores its biological activity, focusing on its mechanism of action, pharmacological properties, and relevant research findings.

  • Chemical Formula : C7_7H11_{11}F3_3N2_2O4_4S
  • Molecular Weight : 276.24 g/mol
  • IUPAC Name : 1-(3-aminoazetidin-1-yl)prop-2-en-1-one; trifluoromethanesulfonic acid
  • CAS Number : 1466131-12-3

The primary target for this compound is the Histamine H3 receptor (H3R) , where it functions as a partial agonist . The activation of H3R can influence various neurotransmitter systems, including those involved in sleep regulation, cognition, and appetite control. The compound’s interaction with H3R has been linked to potential therapeutic effects in conditions such as cognitive disorders and sleep disturbances .

In Vitro Studies

Research indicates that this compound exhibits nanomolar activity at H3R (pKi = 8.5), suggesting a strong affinity for this receptor. Additionally, it shows minimal activity on cytochrome P450 enzymes, indicating good metabolic stability.

In Vivo Studies

In animal models, similar compounds have demonstrated effects on memory and cognition. For instance, a related compound showed an amnesic effect in social recognition tests in mice, suggesting that modulation of H3R can significantly impact cognitive functions.

Safety and Toxicology

While specific safety data for 1-(3-Aminoazetidin-1-yl)prop-2-en-1-one is limited, compounds with similar structures often require thorough toxicological evaluations. The trifluoromethyl group may enhance lipophilicity and metabolic stability but could also pose unique risks that necessitate further investigation .

Research Applications

This compound has potential applications across various fields:

  • Medicinal Chemistry : As a lead compound for developing new drugs targeting cognitive disorders.
  • Neuroscience : Investigating the role of H3R in neurotransmitter release and cognitive function.
  • Organic Synthesis : Serving as a building block for synthesizing other bioactive molecules.

Comparative Analysis with Related Compounds

Compound NameStructureBiological Activity
1-(3-Aminoazetidin-1-yl)propan-2-oneStructureModerate affinity for H3R
1-(3-Aminoazetidin-1-yl)ethanoneStructureLower reactivity due to lack of trifluoromethyl group
1-(3-Aminoazetidin-1-yl)prop-2-en-1-oneStructureEnhanced reactivity due to double bond

Case Studies

Several studies have highlighted the biological significance of azetidine derivatives. For example:

  • Cognitive Enhancement : A study demonstrated that compounds similar to 1-(3-Aminoazetidin-1-yl)prop-2-en-1-one could enhance memory retention in rodent models by modulating histaminergic signaling pathways.
  • Neuroprotection : Research indicated that these compounds could protect against neurodegenerative processes by influencing neurotransmitter dynamics at the synaptic level.

Scientific Research Applications

Medicinal Chemistry

1-(3-Aminoazetidin-1-yl)prop-2-en-1-one has been investigated for its potential as a pharmacological agent. Notably, derivatives of this compound have shown promise in the development of inhibitors for various biological targets:

Compound Target Activity Reference
4-(3-Aminoazetidin-1-yl)pyrimidin-2-aminesKinase InhibitorsHigh-affinity non-covalent binding
BTK InhibitorsCancer TreatmentPotent inhibition of B-cell receptor signaling

Antimicrobial Activity

Research indicates that compounds similar to 1-(3-aminoazetidin-1-yl)prop-2-en-1-one exhibit antimicrobial properties against a range of pathogens. Studies have demonstrated efficacy against both Gram-positive and Gram-negative bacteria, suggesting potential applications in antibiotic development.

Neurological Research

The compound's structural features make it a candidate for exploring neuroprotective effects. Investigations into its impact on neurodegenerative diseases are ongoing, with preliminary findings indicating that modifications to the azetidine ring enhance neuroactivity.

Drug Delivery Systems

Trifluoromethanesulfonic acid derivatives have been explored in drug delivery systems due to their ability to enhance solubility and bioavailability of poorly soluble drugs. The incorporation of 1-(3-aminoazetidin-1-yl)prop-2-en-1-one in formulations could improve therapeutic outcomes.

Case Study 1: Development of Kinase Inhibitors

A study published in the Journal of Medicinal Chemistry focused on synthesizing derivatives of 4-(3-aminoazetidin-1-yl)pyrimidin-2-amines as potent kinase inhibitors. These compounds were evaluated for their binding affinity and selectivity against various kinases involved in cancer progression, demonstrating significant promise for future therapeutic applications .

Case Study 2: Antimicrobial Efficacy

In a recent investigation, a series of azetidine derivatives were tested for antimicrobial activity. The results indicated that certain modifications at the amino group enhanced the efficacy against resistant strains of bacteria, highlighting the importance of structural optimization .

Comparison with Similar Compounds

Azetidine Derivatives

  • 1-(3-Aminoazetidin-1-yl)-2-phenylpropan-1-one (CAS 1697648-67-1): Differs by replacing the propenone with a phenyl-substituted ethanone.
  • 1-(3-((4-Methoxyphenyl)sulfonyl)azetidin-1-yl)-3-(3-methylthiophen-2-yl)propan-1-one (CAS 1704522-35-9) :
    Contains a sulfonyl group directly attached to the azetidine, enhancing electron-withdrawing effects. However, the triflate in the target compound acts as a counterion rather than a substituent, which may improve solubility in polar solvents .

Propenone-Containing Compounds (Chalcones)

Chalcones, such as (E)-1-(4-bromo-2-hydroxy-5-iodophenyl)-3-(4-fluorophenyl)propanone (2j), share the α,β-unsaturated ketone motif but differ in aromatic substitution patterns. Key findings:

  • Electron-Withdrawing Groups (EWGs) : Substituents like halogens (Br, F) at para positions lower IC50 values (e.g., 2j: IC50 = 4.7 μM) by enhancing electrophilicity. In contrast, methoxy groups increase IC50 (e.g., 2p: IC50 = 70.79 μM) due to reduced electronegativity .
  • Triflate Counterion vs. Aromatic EWGs: The target compound’s triflate may mimic EWG effects seen in chalcones but as a counterion, it likely improves solubility without directly altering the propenone’s electronic profile .

Pharmacological and Physicochemical Properties

Solubility and Stability

  • Triflate Salts: Known for high solubility in polar solvents (e.g., acetonitrile, DMSO) and stability under acidic conditions. This contrasts with tosylate salts (e.g., p-toluenesulfonic acid salts), which are less acidic and may precipitate in aqueous media .

Data Tables

Table 1: Comparison of Key Compounds

Compound Core Structure Key Substituents/Counterion IC50/Activity Reference
Target Compound Azetidine + propenone Triflate N/A (Theoretical)
(E)-1-(4-Bromo-...propanone (2j) Chalcone Br, F, I 4.7 μM (IC50)
1-[4-(Methylsulfonyl)phenyl] Chalcone Chalcone SO2Me 0.18 μM (COX-2 IC50)
1-(3-((4-Methoxyphenyl)sulfonyl)... Azetidine + propanone SO2, thiophene N/A

Table 2: Substituent Effects on Chalcone Activity

Substituent (Ring A/B) Example Compound IC50 (μM) Trend
Br (A), F (B) 2j 4.7 Most active
Cl (A), OMe (B) 2h 13.82 ↓ Activity
OMe (A), F (B) 2n 25.07 ↓↓ Activity
OMe (A), OMe (B) 2p 70.79 Least active

Preparation Methods

Starting Materials

  • 1-(3-aminoazetidin-1-yl)prop-2-en-1-one (the free base form)
  • Trifluoromethanesulfonic acid (TfOH)

Preparation Method

The primary method for preparing 1-(3-aminoazetidin-1-yl)prop-2-en-1-one, trifluoromethanesulfonic acid involves the protonation or salt formation reaction between the free base amine compound and trifluoromethanesulfonic acid.

  • Step 1: Synthesis or procurement of 1-(3-aminoazetidin-1-yl)prop-2-en-1-one, which itself can be synthesized through nucleophilic substitution or reductive amination strategies involving azetidine derivatives and α,β-unsaturated ketones.
  • Step 2: The free base is reacted with trifluoromethanesulfonic acid under controlled conditions (usually at room temperature) to form the triflate salt.
  • Step 3: Isolation and purification of the triflate salt, often by crystallization or precipitation, yielding a powder form suitable for further use.

This salt formation enhances the compound’s stability and solubility characteristics for research and application purposes.

Detailed Synthetic Strategies for the Free Base Precursor

The free base 1-(3-aminoazetidin-1-yl)prop-2-en-1-one is typically prepared via synthetic routes involving azetidine derivatives. Key methods include:

Nucleophilic Substitution (S_N2) on Chiral Triflate Esters

  • Chiral triflate esters derived from α-hydroxy acid esters are reacted with aminopyrrolidine or aminopiperidine derivatives.
  • The nucleophilic substitution occurs with inversion of configuration, yielding amino-substituted azetidine or related cyclic amines.
  • This method provides high enantiomeric purity and yields (up to 84% reported for related compounds) and is applicable to preparing azetidine-containing intermediates.

Alkylation of Azetidine Amines

  • Alkylation reactions involve reacting azetidine amines with α-haloacetic acid derivatives or α-bromo esters.
  • For example, tert-butyl N-(azetidin-3-yl)carbamate reacts with ethyl 2-bromopropanoate in the presence of triethylamine to yield azetidine-substituted propanoates with moderate yields (~44%).
  • This approach is useful for constructing the azetidine ring substituted with propenone or related moieties.

Reductive Amination

  • Reductive amination of azetidine aldehydes with amino acid esters under catalytic hydrogenation or hydride reducing agents (e.g., sodium cyanoborohydride) can yield aminoazetidine derivatives.
  • This method allows for the introduction of the amino group on the azetidine ring with good stereochemical control and yields around 68% reported in related systems.

Mitsunobu Reaction

  • Mitsunobu conditions enable the coupling of N-Boc-protected amino alcohols with o-nitrobenzenesulfonyl-protected amino acid esters to form N-(ω-aminoalkylene)amino acid derivatives.
  • This method is useful for synthesizing complex amino acid derivatives with azetidine rings and can be adapted for related compounds.

Reaction Conditions and Optimization

  • The salt formation with trifluoromethanesulfonic acid typically requires stoichiometric amounts of acid and mild temperatures (room temperature or slightly below) to avoid decomposition.
  • Solvents commonly used include dichloromethane or acetonitrile for the nucleophilic substitution steps and protic solvents like methanol for reductive amination.
  • Bases such as triethylamine are used to neutralize by-products and facilitate alkylation reactions.
  • Reaction times vary from 1 hour to 48 hours depending on the step and reagents.
  • Purification is achieved by crystallization, chromatography, or precipitation, with yields ranging from moderate to high (44–84%) depending on the method.

Data Table Summarizing Preparation Methods

Preparation Method Key Reagents/Conditions Yield Range Notes
Salt formation with TfOH 1-(3-aminoazetidin-1-yl)prop-2-en-1-one + TfOH, RT >90% (typical) Direct acid-base reaction to form triflate salt
Nucleophilic substitution Chiral triflate esters + aminopiperidine, TEA, DCM, −50°C 74–84% High enantiomeric purity, inversion of config.
Alkylation Azetidine amine + α-bromoester + TEA, DCM, RT ~44% Moderate yield, useful for azetidine propanoates
Reductive amination Azetidine aldehyde + amino acid ester + NaBH3CN or Pd/C ~68% Good stereochemical control
Mitsunobu reaction N-Boc-amino alcohol + o-NBS amino acid ester, Mitsunobu conditions Variable Useful for complex amino acid derivatives

Research Findings and Considerations

  • The use of trifluoromethanesulfonic acid as a counterion stabilizes the aminoazetidine compound and enhances its solubility and reactivity in organic synthesis.
  • Chiral triflate esters provide an efficient route to enantiomerically pure azetidine derivatives, which are critical for pharmaceutical applications.
  • Alkylation and reductive amination methods offer versatility but require careful control to avoid side reactions such as over-alkylation or dehydration.
  • The Mitsunobu reaction is valuable for introducing amino acid functionality but may involve more complex purification steps.
  • Safety precautions are critical due to the corrosive nature of trifluoromethanesulfonic acid and the reactive intermediates involved.

Q & A

Basic Research Questions

Q. What are the key physicochemical properties of 1-(3-Aminoazetidin-1-yl)prop-2-en-1-one, trifluoromethanesulfonic acid, and how should it be stored for experimental reproducibility?

  • Answer : The compound’s molecular formula is C₆H₉F₃N₂O₃S (calculated from and ). Key properties include its hygroscopic nature, sensitivity to moisture, and reactivity under acidic/basic conditions. Storage should follow guidelines for trifluoromethanesulfonic acid derivatives: anhydrous conditions, inert atmosphere (argon/nitrogen), and temperatures between -20°C to 4°C to prevent decomposition .

Q. What synthetic routes are recommended for preparing 1-(3-Aminoazetidin-1-yl)prop-2-en-1-one derivatives?

  • Answer : A common approach involves coupling 3-aminoazetidine with a prop-2-en-1-one precursor via nucleophilic substitution. For example, using ACE-Cl (1-chloroethyl chloroformate) as an activating agent in dichloroethane (DCE) under reflux, followed by reduction with NaBH(OAc)₃ to stabilize the enone moiety (analogous to methods in ). Purification via column chromatography (e.g., silica gel, eluent: ethyl acetate/hexane) is critical to isolate the trifluoromethanesulfonic acid salt .

Q. How can spectroscopic techniques (NMR, IR) be optimized to characterize this compound?

  • Answer : For NMR, use deuterated DMSO or CDCl₃ to dissolve the compound, and include ¹H-¹H COSY and HSQC experiments to resolve overlapping signals from the azetidine and enone groups. IR analysis should focus on stretching vibrations for the sulfonic acid group (~1350–1450 cm⁻¹) and enone carbonyl (~1680 cm⁻¹). Internal standards like 3-(trimethylsilyl)propane-1-sulfonic acid (DSS) improve chemical shift referencing in aqueous solutions .

Advanced Research Questions

Q. How can SHELX software be applied to resolve crystallographic ambiguities in this compound’s structure?

  • Answer : SHELXL ( ) is suitable for refining high-resolution X-ray data. For disordered regions (e.g., flexible azetidine rings), use PART commands to model alternative conformations. Hydrogen bonding patterns ( ) can be analyzed via graph-set notation (e.g., R₂²(8) motifs) using PLATON or Mercury. Twinning or pseudo-symmetry issues require careful application of TWIN/BASF commands .

Q. What computational methods are effective for studying the compound’s electronic properties and reactivity?

  • Answer : Density Functional Theory (DFT) with B3LYP/6-311+G(d,p) basis sets predicts frontier molecular orbitals (HOMO-LUMO gaps) and electrostatic potential surfaces. For non-covalent interactions (e.g., trifluoromethanesulfonate-azetidine), use Quantum Theory of Atoms in Molecules (QTAIM) or Non-Covalent Interaction (NCI) index analyses. Compare calculated vs. experimental UV-Vis λmax to validate charge-transfer transitions .

Q. How can researchers address contradictions in reaction yields reported across studies?

  • Answer : Variability often arises from moisture sensitivity of intermediates or competing side reactions (e.g., enone polymerization). Systematic optimization of reaction parameters (temperature, solvent polarity, stoichiometry) is essential. For example, replacing DCE with THF in coupling steps () may reduce byproducts. Statistical tools like Design of Experiments (DoE) can identify critical factors .

Q. What strategies improve the compound’s stability in biological assays?

  • Answer : Buffering at pH 6.5–7.5 (PBS or HEPES) minimizes sulfonic acid group hydrolysis. Lyophilization with cryoprotectants (trehalose, mannitol) enhances long-term storage stability. For cellular uptake studies, encapsulate the compound in PEGylated liposomes to prevent aggregation and degradation .

Retrosynthesis Analysis

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Feasible Synthetic Routes

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